1-Methylimidazole
Overview
Description
It is an important derivative of imidazole, characterized by the substitution of a methyl group at the nitrogen atom of the imidazole ring . This compound is a colorless liquid with an amine-like odor and is miscible with water . It is widely used as a specialty solvent, a base, and a precursor to some ionic liquids .
Mechanism of Action
Target of Action
1-Methylimidazole is an aromatic heterocyclic organic compound . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine . The primary targets of this compound are Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum .
Mode of Action
It is known that the compound interacts with its targets, potentially influencing their function
Result of Action
It is known that this compound and related derivatives have been used as mimic aspects of diverse imidazole-based biomolecules . It is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides . These polymers can selectively bind specific sequences of double-stranded DNA by intercalating in a sequence-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known that this compound is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . Its melting point is significantly lower due to methylation, which makes this compound a useful solvent . .
Biochemical Analysis
Biochemical Properties
1-Methylimidazole interacts with certain proteins such as Myoglobin and Sensor protein FixL
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds have been studied for their effects on cells. For instance, a study on ruthenium (II) methylimidazole complexes showed that these complexes exhibited moderate antitumor activity against various human cancer cells .
Molecular Mechanism
It is known that with the N-methyl group, this particular derivative of imidazole cannot tautomerize . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound has a melting point of -6 °C and a boiling point of 198 °C, indicating its stability over a wide temperature range .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that this compound is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol .
Subcellular Localization
A study on a related compound, a ruthenium (II) methylimidazole complex, showed that the complex predominantly accumulated in the mitochondria and cytoplasm .
Preparation Methods
1-Methylimidazole is prepared mainly by two industrial routes :
Acid-catalyzed methylation of imidazole by methanol: This method involves the methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation.
Radziszewski reaction: This method involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine to produce this compound.
On a laboratory scale, this compound can be synthesized by first deprotonating imidazole to form a sodium salt followed by methylation .
Chemical Reactions Analysis
1-Methylimidazole undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazole N-oxide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Alkylation: It can be alkylated to form di-alkylated imidazole salts.
Common reagents and conditions used in these reactions include strong bases like sodium hydroxide, alkyl halides for alkylation, and oxidizing agents for oxidation reactions. Major products formed from these reactions include substituted imidazoles and imidazole N-oxide derivatives .
Scientific Research Applications
1-Methylimidazole has a wide range of scientific research applications :
Chemistry: It is used as a precursor for the synthesis of pyrrole-imidazole polyamides and ionic liquids. It is also used as a catalyst in various organic reactions, including esterification, transesterification, and polymerization.
Biology: It is used to mimic aspects of diverse imidazole-based biomolecules and can selectively bind specific sequences of double-stranded DNA by intercalating in a sequence-dependent manner.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Industry: It is used as a resin curing agent, adhesive, and in the production of diethoxyphenylphosphine.
Comparison with Similar Compounds
1-Methylimidazole is similar to other methylimidazole derivatives, such as 2-methylimidazole and 4-methylimidazole . it is unique in its specific substitution pattern at the nitrogen atom, which affects its chemical properties and reactivity. For example:
2-Methylimidazole: Substitution at the second position of the imidazole ring.
4-Methylimidazole: Substitution at the fourth position of the imidazole ring, which is chemically distinct but readily interconvertible with 5-methylimidazole.
These differences in substitution patterns result in variations in their basicity, melting points, and reactivity, making each compound suitable for different applications.
Properties
IUPAC Name |
1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTWTZJPVLRJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Record name | 1-methylimidazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1-methylimidazole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052291 | |
Record name | 1-Methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052291 | |
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Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellow hygroscopic liquid; [Alfa Aesar MSDS] | |
Record name | 1H-Imidazole, 1-methyl- | |
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Record name | 1-Methylimidazole | |
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Vapor Pressure |
0.47 [mmHg] | |
Record name | 1-Methylimidazole | |
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CAS No. |
616-47-7 | |
Record name | 1-Methylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Methylimidazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616477 | |
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Record name | 1-methylimidazole | |
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Record name | 1H-Imidazole, 1-methyl- | |
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Record name | 1-Methylimidazole | |
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Record name | 1-methylimidazole | |
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Record name | 1-METHYLIMIDAZOLE | |
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Retrosynthesis Analysis
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Strategy Settings
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